5-(Trifluoromethoxy)benzofuran-3(2H)-one 5-(Trifluoromethoxy)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 944899-99-4
VCID: VC5479615
InChI: InChI=1S/C9H5F3O3/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2
SMILES: C1C(=O)C2=C(O1)C=CC(=C2)OC(F)(F)F
Molecular Formula: C9H5F3O3
Molecular Weight: 218.131

5-(Trifluoromethoxy)benzofuran-3(2H)-one

CAS No.: 944899-99-4

Cat. No.: VC5479615

Molecular Formula: C9H5F3O3

Molecular Weight: 218.131

* For research use only. Not for human or veterinary use.

5-(Trifluoromethoxy)benzofuran-3(2H)-one - 944899-99-4

Specification

CAS No. 944899-99-4
Molecular Formula C9H5F3O3
Molecular Weight 218.131
IUPAC Name 5-(trifluoromethoxy)-1-benzofuran-3-one
Standard InChI InChI=1S/C9H5F3O3/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2
Standard InChI Key QMLMFMUNQFRPSE-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(O1)C=CC(=C2)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-(trifluoromethoxy)benzofuran-3(2H)-one consists of a benzofuran scaffold with a ketone group at the third position and a trifluoromethoxy substituent at the fifth position (Figure 1). The benzofuran system is a fused bicyclic framework comprising a benzene ring and a furan ring, with the ketone introducing electron-withdrawing effects that influence reactivity.

Table 1: Comparative Molecular Data for Benzofuran Derivatives

Property5-(Trifluoromethoxy)benzofuran-3(2H)-one*5-(Trifluoromethyl)benzofuran-3(2H)-one
Molecular FormulaC₉H₅F₃O₃C₉H₅F₃O₂
Molecular Weight (g/mol)230.13202.13
IUPAC Name5-(trifluoromethoxy)-1-benzofuran-3-one5-(trifluoromethyl)-1-benzofuran-3-one
Key Substituent-OCF₃-CF₃

*Hypothesized values based on structural analogy.

The trifluoromethoxy group’s electronegativity and steric bulk alter electron density across the aromatic system, potentially affecting intermolecular interactions and solubility .

Spectral Characteristics

While NMR and MS data for 5-(trifluoromethoxy)benzofuran-3(2H)-one are unavailable, its trifluoromethyl analog exhibits distinct spectral signatures:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.1 ppm, with the ketone proton absent due to tautomerization .

  • ¹⁹F NMR: A singlet near δ -58 ppm for the -CF₃ group . The -OCF₃ group would likely show a signal upfield of -55 ppm due to reduced electron-withdrawing effects compared to -CF₃.

  • IR: Strong C=O stretch at ~1,710 cm⁻¹ and C-O-C vibrations at 1,250–1,000 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-(trifluoromethoxy)benzofuran-3(2H)-one may involve:

  • Benzofuran Core Construction: Via cyclization of o-hydroxyaryl propargyl ethers or Pd-catalyzed coupling .

  • Trifluoromethoxy Introduction: Late-stage electrophilic trifluoromethoxylation using hypervalent iodine reagents (e.g., Togni’s reagent) .

Proposed Synthesis Route

Step 1: Benzofuran-3(2H)-one Preparation
React 2-benzylidenebenzofuran-3(2H)-one with a trifluoromethoxylation agent. For example, treatment with trifluoromethyl hypofluorite (CF₃OF) under basic conditions could install the -OCF₃ group .

Step 2: Purification and Characterization
Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from i-Pr₂O yields pure product. LC-MS and multinuclear NMR confirm structure .

Table 2: Synthetic Challenges and Solutions

ChallengeSolution
Regioselective -OCF₃ installationUse directing groups (e.g., -NO₂) at C5
Side reactions with ketone groupProtect ketone as acetal during synthesis

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient benzofuran ring directs electrophiles to the 4- and 6-positions. For example, nitration yields 4-nitro derivatives, while halogenation prefers the 6-position .

Nucleophilic Attack at the Ketone

The 3-ketone undergoes nucleophilic additions, such as Grignard reactions, to form tertiary alcohols. Reduction with NaBH₄ produces 3-hydroxybenzofuran derivatives .

Trifluoromethoxy Group Reactivity

The -OCF₃ group is resistant to hydrolysis but can participate in radical reactions. Photochemical C-OCF₃ bond cleavage has been reported in related compounds .

Applications in Medicinal Chemistry

Osteogenic Activity

Benzofuran derivatives like KY-065 (a 3-phenoxy analog) promote osteoblast differentiation, with EC₅₀ values < 1 μM . Introducing -OCF₃ may enhance metabolic stability and bioavailability compared to -CF₃ analogs .

Materials Science Applications

Organic Electronics

The electron-withdrawing -OCF₃ group stabilizes charge-transfer complexes, making 5-(trifluoromethoxy)benzofuran-3(2H)-one a candidate for organic semiconductors .

Liquid Crystals

Fluorinated benzofurans exhibit mesomorphic behavior. The -OCF₃ group’s dipole moment enhances anisotropic interactions, enabling room-temperature liquid crystallinity.

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